6-氨基-2-羟基己酸

描述

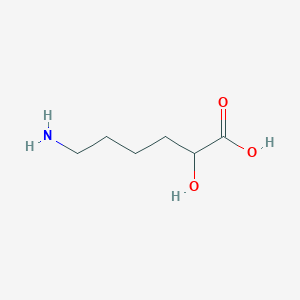

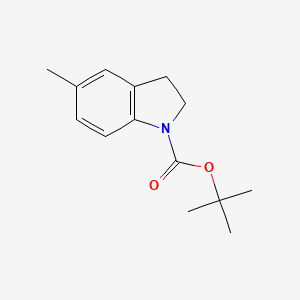

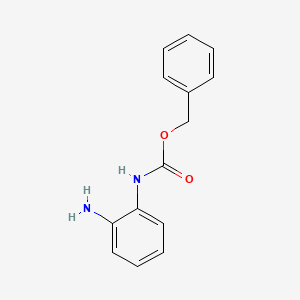

6-Amino-2-hydroxyhexanoic acid , also known as 6-hydroxynorleucine , is an organic compound with the chemical formula C₆H₁₃NO₃. It belongs to the class of amino acids and is structurally related to leucine. The compound contains an amino group (NH₂) and a hydroxyl group (OH) attached to a six-carbon aliphatic chain. Its systematic IUPAC name is 6-hydroxynorleucine .

Synthesis Analysis

The synthesis of 6-Amino-2-hydroxyhexanoic acid involves several methods, including chemical transformations and enzymatic processes. One common approach is the enzymatic hydrolysis of proteins , where specific proteases break down proteins into their constituent amino acids. In this case, 6-Amino-2-hydroxyhexanoic acid can be obtained from proteins containing norleucine residues .

Molecular Structure Analysis

The molecular structure of 6-Amino-2-hydroxyhexanoic acid consists of a six-carbon aliphatic chain with an amino group (NH₂) at one end and a hydroxyl group (OH) at the other. The compound’s backbone resembles that of leucine, but with an additional hydroxyl group. The presence of both amino and hydroxyl groups makes it a versatile building block for various biochemical processes .

Chemical Reactions Analysis

- Chiral Center : Due to its chiral center (the carbon atom adjacent to the amino group), it can exist in both L and D forms, affecting its biological activity .

Physical And Chemical Properties Analysis

科学研究应用

化学合成和工业应用中的作用

6-氨基-2-羟基己酸以其疏水和柔性结构而闻名,在化学合成中起着至关重要的作用,尤其是在改性肽的创建中。它还大量用于生产聚酰胺合成纤维,例如尼龙。此外,它还可用作各种生物活性结构中的有用连接子,突出了其在临床用途之外的多功能性 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

参与生物相容性聚酯合成

6-氨基-2-羟基己酸是合成源自 α-氨基酸的新型生物相容性聚酯的组成部分。这些聚酯通过将其与乳酸和乙醇酸等各种酸相结合来合成。所得聚合物对某些细胞系无毒,并且由于其生物相容性和可生物降解的性质,显示出作为医用材料的潜力 (Cohen-Arazi, Domb, & Katzhendler, 2010)。

在缓蚀中的应用

该化合物用于合成席夫碱,后者可用作低碳钢的缓蚀剂。这些衍生自赖氨酸和不同醛的缓蚀剂在保护钢免受腐蚀方面显示出有希望的结果,证明了其在工业维护和延长使用寿命方面的效用 (Gupta, Verma, Quraishi, & Mukherjee, 2016)。

对生物技术过程的贡献

在生物技术中,6-氨基-2-羟基己酸在从环己烷中创建其一锅合成工艺中至关重要。该生物工艺提供了一种环保且高效的方法,对化学工业中的可持续生产方法产生了重大影响 (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020)。

在合成增强中的作用

其作用延伸到增强合成工艺,例如生产 6-氨基-2-羟基己酸的己内酰胺硫酸水解。这项研究提供了优化工业规模合成生产工艺的见解 (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020)。

对纳米技术的影响

该酸用于合成水溶性和表面功能化的纳米晶体。这些纳米晶体在生物成像中特别有用,展示了该化合物在推进纳米技术和生物医学成像应用中的重要性 (Zeng, Zhang, & Barron, 2005)。

作用机制

未来方向

Research on 6-Amino-2-hydroxyhexanoic acid continues to explore its potential applications in drug development, protein engineering, and biotechnology. Investigating its role in specific metabolic pathways and its interactions with enzymes and receptors could lead to novel therapeutic interventions .

属性

IUPAC Name |

6-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDTFLISAWJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-hydroxyhexanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)